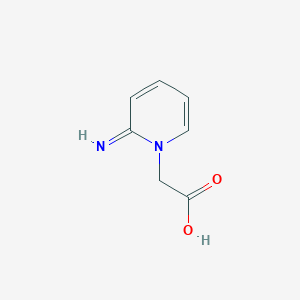

(2-Imino-2H-pyridin-1-yl)-acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2-Imino-2H-pyridin-1-yl)-acetic acid, commonly known as Iminopyridinic acid (IPA), is an organic compound with a unique structure. It is a derivative of pyridine, with an amide group attached to the nitrogen atom. IPA is a versatile compound and has a wide range of applications in the fields of organic chemistry, biochemistry, and pharmacology. It is used as a reagent in organic synthesis, as a ligand in coordination chemistry, and as a chelating agent in biochemistry. IPA also has a variety of biochemical and physiological effects, and is used in laboratory experiments to study these effects.

Aplicaciones Científicas De Investigación

Synthesis of 2-Aminopyridines

Field

This application falls under the field of Organic Chemistry .

Application

2-Aminopyridines are synthesized via a four-component reaction of acetophenone, malononitrile, triethoxymethane, and different primary amines . This synthesis is catalyzed by basic mesoporous materials .

Method

The synthesis involves a multicomponent reaction using mesoporous catalysts . The advantages of this approach are an easy operational method, high product yields, and reusable catalysts without losing their catalytic activity .

Results

The result of this synthesis is the production of 2-aminopyridines derivatives . These derivatives have drawn much attention due to their biological and pharmaceutical activities .

Piperidine Derivatives

Field

This application falls under the field of Pharmaceutical Chemistry .

Application

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Method

The synthesis of piperidine derivatives involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives .

Results

The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

Drug Discovery

Application

2-Aminopyridine is a simple, low molecular weight and perfectly functionalised moiety known for the synthesis of diverse biological molecules . Many pharmaceutical companies across the globe aim to synthesise low-molecular weight molecules for use as pharmacophores against various biological targets .

Method

2-Aminopyridine can serve as a perfect locomotive in the synthesis and pulling of such molecules towards respective pharmacological goals . The major advantage of this moiety is its simple design, which can be used to produce single products with minimum side reactions .

Results

The exact weight of synthesised compounds is low, which enables facile identification of toxicity-causing metabolites in drug discovery programmes .

Synthesis of 1,3-diphenyl-3-(pyridin-2-ylamino)propan-1-one Derivatives

Application

A microwave-assisted, convenient, efficient, and catalyst-free procedure is described for the synthesis of 1,3-diphenyl-3-(pyridin-2-ylamino)propan-1-one derivatives by Michael addition of 2-aminopyridine to the chalcones .

Method

The advantages of this protocol are catalyst-free reaction conditions, easy work-up, easy of product isolation, and high yield .

Results

This method is a useful condensation reaction for the synthesis of 1,3-diphenyl-3-(pyridin-2-ylamino)propan-1-one derivatives .

Synthesis of β-Amino Carbonyl Compounds

Application

The Michael addition of a heteroatom nucleophile to conjugated alkene constitutes an important strategy in introducing a carbon–heteroatom bond into the β-position of the carbonyl group . It opens an easy route for synthesizing the pivotal intermediates such as β-amino carbonyl, ester, nitrile, and amide which can be applied in the synthesis of natural products, chiral auxiliaries, bioactive compounds, pharmaceuticals, fine chemicals, etc .

Method

In general, the expensive and/or toxic catalysts or promoters have been involved . As a consequence, several solvent-free or catalyst-free reaction conditions have been developed . Unfortunately, many of these approaches often require a large excess of reagents, substrate selective for some catalysts, and often the involvement of some toxic solvents .

Results

During the past few decades, β-amino carbonyl compounds with a wide range of biological activities and pharmacological properties such as anticancer, antibacterial, and antifungal properties have been reported.

Propiedades

IUPAC Name |

2-(2-iminopyridin-1-yl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c8-6-3-1-2-4-9(6)5-7(10)11/h1-4,8H,5H2,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYIQIZYEPWPVKD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=N)N(C=C1)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80451177 |

Source

|

| Record name | (2-Imino-2H-pyridin-1-yl)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80451177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Imino-2H-pyridin-1-yl)-acetic acid | |

CAS RN |

126202-06-0 |

Source

|

| Record name | (2-Imino-2H-pyridin-1-yl)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80451177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Propanol, 2-[2-(2-methoxypropoxy)propoxy]-](/img/structure/B155963.png)

![1-[4-(Trifluoromethyl)phenyl]ethanol](/img/structure/B155971.png)